![molecular formula C13H18N4O2S B7567460 4-[2-[(1-Methylpyrazol-4-yl)methylamino]ethyl]benzenesulfonamide](/img/structure/B7567460.png)
4-[2-[(1-Methylpyrazol-4-yl)methylamino]ethyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-[(1-Methylpyrazol-4-yl)methylamino]ethyl]benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PMSF, which is an abbreviation for phenylmethylsulfonyl fluoride. PMSF is a protease inhibitor that is commonly used in biochemical and molecular biology experiments.
科学的研究の応用
PMSF is widely used in scientific research, particularly in the field of biochemistry and molecular biology. It is a potent inhibitor of serine proteases, which are enzymes that catalyze the hydrolysis of peptide bonds in proteins. PMSF is used to inhibit proteases during protein purification and analysis. It is also used to prevent proteolysis during the isolation of proteins from cells and tissues.
作用機序
PMSF works by irreversibly binding to the active site of serine proteases. It forms a covalent bond with the serine residue in the active site, which prevents the protease from hydrolyzing peptide bonds. PMSF is highly specific for serine proteases and does not inhibit other types of proteases.
Biochemical and Physiological Effects:
PMSF has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of various serine proteases, including trypsin, chymotrypsin, and thrombin. PMSF has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that catalyzes the hydrolysis of acetylcholine. In addition, PMSF has been reported to have anti-inflammatory and anti-tumor properties.
実験室実験の利点と制限
PMSF is a highly potent and specific inhibitor of serine proteases. It is easy to use and can be added directly to the reaction mixture. PMSF is also stable and can be stored for extended periods. However, PMSF has some limitations. It is not effective against all types of proteases, and it may have off-target effects at high concentrations.
将来の方向性
There are several future directions for research on PMSF. One area of interest is the development of more potent and specific protease inhibitors. Another area of interest is the identification of new applications for PMSF, such as in the treatment of inflammatory diseases and cancer. Furthermore, research can be conducted to investigate the potential interactions of PMSF with other compounds and proteins.
Conclusion:
In conclusion, PMSF is a potent and specific inhibitor of serine proteases that has numerous applications in scientific research. It is easy to use, stable, and has several biochemical and physiological effects. Although it has some limitations, it remains a valuable tool in biochemistry and molecular biology experiments. Further research on PMSF is needed to explore its potential applications and to develop more potent and specific protease inhibitors.
合成法
The synthesis of PMSF involves the reaction between benzene sulfonyl chloride and phenylmethylamine. The reaction takes place in the presence of a base such as sodium hydroxide. The product obtained is then purified using chromatography techniques. The yield of the product is typically high, and the purity can be increased through further purification steps.
特性
IUPAC Name |
4-[2-[(1-methylpyrazol-4-yl)methylamino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S/c1-17-10-12(9-16-17)8-15-7-6-11-2-4-13(5-3-11)20(14,18)19/h2-5,9-10,15H,6-8H2,1H3,(H2,14,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRCYLIEGKAPED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNCCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(carbamoylamino)-1-oxopropan-2-yl] (4E)-4-[(3-nitrophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylate](/img/structure/B7567388.png)
![2-[Ethyl-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]amino]ethanol](/img/structure/B7567397.png)
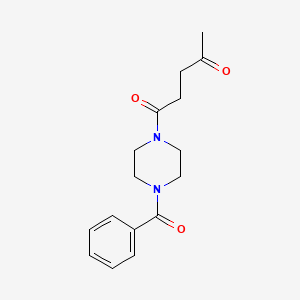
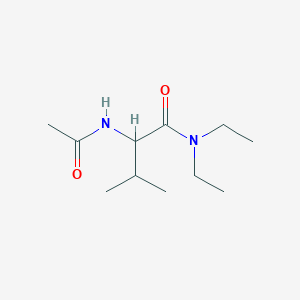
![N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide](/img/structure/B7567433.png)
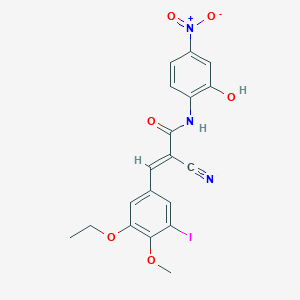
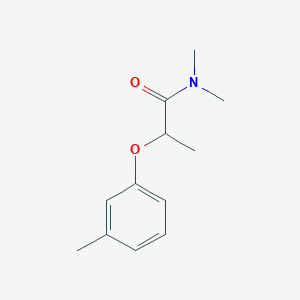
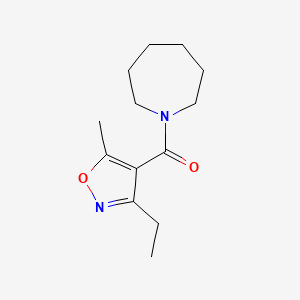
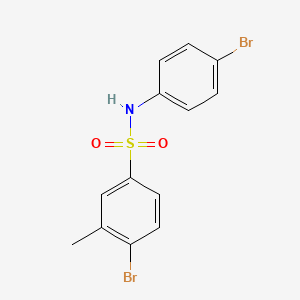
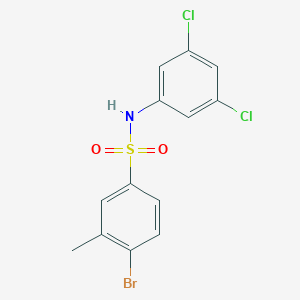
![N,N,6-trimethyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7567476.png)
![1-[(2-Methoxy-5-nitrophenyl)methyl]imidazole](/img/structure/B7567482.png)
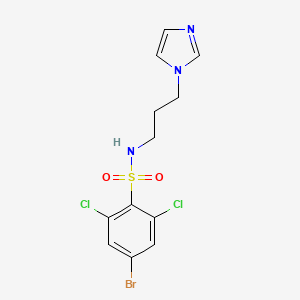
![2-[(5-methyl-1,2-oxazol-3-yl)oxy]-N-phenylmethoxyacetamide](/img/structure/B7567492.png)